5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methoxy group at the 5-position, a methoxyethyl group at the N-position, and two methyl groups at the 2 and 4 positions on the benzene ring, along with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2,4-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The amine group is then reacted with methoxyethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxyethyl group.
Methoxylation of the Benzene Ring: Finally, the benzene ring is methoxylated at the 5-position using a methoxylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under strong reducing conditions.
Substitution: The methoxy and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N-(2-methoxyethyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a sulfonamide group.
2-methoxyethylamine: Contains the methoxyethyl group but lacks the benzene ring and sulfonamide group.
Uniqueness
5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and methoxyethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methoxy-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-7-10(2)12(8-11(9)17-4)18(14,15)13-5-6-16-3/h7-8,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXNVZCJURGILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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